1-Methylfluoranthene-d3
Description
1-Methylfluoranthene-d3 is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. The compound features a methyl group (-CH₃) substituted at the 1-position of the fluoranthene backbone, with three deuterium atoms replacing hydrogen in the methyl group. This isotopic labeling enhances its utility in analytical applications, particularly in mass spectrometry and environmental tracing, where it serves as an internal standard to quantify non-deuterated analogs .
Properties
Molecular Formula |
C₁₇H₉D₃ |
|---|---|
Molecular Weight |
219.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between 1-Methylfluoranthene-d3 and its analogs:
Key Observations:
- Fluoranthene vs. 1-Methylfluoranthene-d3 : The addition of a deuterated methyl group increases molar mass by ~11 g/mol, enabling discrimination in mass spectrometry. Fluoranthene itself is a priority PAH pollutant, while its deuterated analog is primarily used for analytical precision .
- 1-Methylfluorene : Though structurally distinct (fluorene has two benzene rings vs. fluoranthene’s three), its methylated form shares applications in synthetic chemistry. The smaller ring system reduces environmental persistence compared to fluoranthene derivatives .
- Fluoranthene Dihydrodiols : Metabolites like cis-7,8-fluoranthene dihydrodiol exhibit higher polarity due to hydroxyl groups, increasing water solubility and bioavailability for microbial degradation .
Physicochemical and Environmental Behavior
- Deuterium Effects: The isotopic substitution in 1-Methylfluoranthene-d3 minimally alters its chemical reactivity but significantly improves detection limits in trace analysis. Deuterated compounds avoid signal overlap with non-labeled analogs in chromatographic assays .
- Environmental Persistence : Fluoranthene’s tricyclic structure enhances stability in soils and sediments compared to smaller PAHs like fluorene. Methylation further increases hydrophobicity, while hydroxylation (e.g., in dihydrodiols) promotes biodegradation .
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